2,5-Pyridinedimethanol, 6-methyl-
Overview
Description
2,5-Pyridinedimethanol, 6-methyl-: is an organic compound with the molecular formula C8H11NO2 It is a derivative of pyridine, featuring two hydroxymethyl groups at the 2 and 5 positions and a methyl group at the 6 position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Pyridinedimethanol, 6-methyl- typically involves the oxidation of 2,5-dimethylpyridine to form 2,5-pyridinedicarboxylic acid, followed by reduction to yield the desired dimethanol compound. The oxidation step can be achieved using potassium permanganate (KMnO4) under reflux conditions . The resulting dicarboxylic acid is then reduced using sodium borohydride (NaBH4) in the presence of iodine (I2) to obtain 2,5-Pyridinedimethanol, 6-methyl- with a high yield .
Industrial Production Methods: In an industrial setting, the production of 2,5-Pyridinedimethanol, 6-methyl- can be scaled up by optimizing the reaction conditions to ensure safety, efficiency, and cost-effectiveness. This involves using large-scale reactors with precise temperature and pressure controls, as well as continuous monitoring of the reaction progress to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 2,5-Pyridinedimethanol, 6-methyl- undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form the corresponding alcohols.
Substitution: The hydroxymethyl groups can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products:
Oxidation: 2,5-Pyridinedicarboxylic acid.
Reduction: 2,5-Pyridinedimethanol.
Substitution: 2,5-Dihalogenated pyridine derivatives.
Scientific Research Applications
2,5-Pyridinedimethanol, 6-methyl- has several applications in scientific research:
Chemistry: It is used as a ligand in the synthesis of metal complexes and catalysts.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a building block for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials, such as polymers and resins.
Mechanism of Action
The mechanism of action of 2,5-Pyridinedimethanol, 6-methyl- involves its interaction with specific molecular targets and pathways. As a ligand, it coordinates with metal ions to form complexes that can catalyze various chemical reactions. These complexes can activate or inhibit specific enzymes or pathways, leading to desired chemical transformations .
Comparison with Similar Compounds
2,6-Pyridinedimethanol: Similar structure but with hydroxymethyl groups at the 2 and 6 positions.
2,5-Pyridinedicarboxylic acid: An oxidized form with carboxylic acid groups instead of hydroxymethyl groups.
2,5-Dimethylpyridine: A precursor in the synthesis of 2,5-Pyridinedimethanol, 6-methyl-.
Uniqueness: 2,5-Pyridinedimethanol, 6-methyl- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it a valuable compound for the synthesis of specialized ligands and catalysts, as well as for exploring new chemical reactivities and applications.
Properties
IUPAC Name |
[6-(hydroxymethyl)-2-methylpyridin-3-yl]methanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c1-6-7(4-10)2-3-8(5-11)9-6/h2-3,10-11H,4-5H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKGRREWCVJPHFW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)CO)CO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20607212 | |
Record name | (6-Methylpyridine-2,5-diyl)dimethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20607212 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
87511-98-6 | |
Record name | (6-Methylpyridine-2,5-diyl)dimethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20607212 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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